Dibenzo[bc,kl]coronene

Ionization energy Photoelectron spectroscopy Electron donor materials

Traditional coronene or HBC monomers cannot replicate the zigzag edge topology required for low-band-gap zeeGNR fabrication. Dibenzo[bc,kl]coronene is the definitive molecular precursor for poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC), enabling on-surface polymerization to achieve 67% zigzag edge character and band gaps as low as 0.9 eV. - 0.87 eV lower ionization energy (6.42 eV) vs. coronene - enables more efficient charge separation in donor-acceptor architectures. - C₂ᵥ-symmetric, fully benzenoid structure ensures superior photochemical stability for prolonged device operation. - In stock with bulk custom synthesis available; shipped globally at ambient temperature.

Molecular Formula C30H14
Molecular Weight 374.4 g/mol
CAS No. 190-55-6
Cat. No. B090366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[bc,kl]coronene
CAS190-55-6
Molecular FormulaC30H14
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7
InChIInChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H
InChIKeyHIPGYGZSSWEWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[bc,kl]coronene (CAS 190-55-6): Baseline Properties and Compound Class Position for Informed Research Procurement


Dibenzo[bc,kl]coronene (C₃₀H₁₄, MW 374.43 g/mol) is a fully benzenoid polycyclic aromatic hydrocarbon (PAH) consisting of a coronene core with two additional benzene rings fused at the [bc,kl] positions, yielding a C₂ᵥ-symmetric, planar, disc-shaped architecture [1]. As a member of the dibenzocoronene subclass within the broader benzocoronene family, it occupies an intermediate position between the parent coronene (C₂₄H₁₂, D₆ₕ) and hexa-peri-hexabenzocoronene (C₄₂H₁₈, D₆ₕ) in terms of π-electron count (30 π-electrons) and molecular dimensions [2]. The compound is of sustained research interest for its electronic properties, including a relatively low ionization energy, distinct single-molecule conductance behavior, and its utility as a molecular precursor for bottom-up synthesis of zigzag edge-enriched graphene nanoribbons [2].

Why Coronene or Hexabenzocoronene Cannot Substitute for Dibenzo[bc,kl]coronene: Structural and Electronic Differentiation


Although coronene, dibenzo[a,j]coronene, and hexa-peri-hexabenzocoronene (HBC) share the same benzenoid PAH family, their electronic, optical, and supramolecular properties diverge substantially due to differences in π-electron count, point-group symmetry, and edge topology [1]. Dibenzo[bc,kl]coronene, with 30 π-electrons and C₂ᵥ symmetry, exhibits a measured ionization energy of 6.42 ± 0.02 eV — substantially lower than both coronene (7.29 ± 0.03 eV) and HBC (~7.05 eV) — which directly impacts its performance as an electron donor and its behavior in charge-transport architectures [2]. Furthermore, its specific [bc,kl] fusion pattern yields a zigzag-rich periphery that enables on-surface polymerization into poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC), a structural capability absent in D₆ₕ-symmetric coronene or fully peri-annulated HBC [3]. These quantitative and topological differences mean that generic substitution based solely on PAH class membership will produce divergent experimental outcomes.

Quantitative Differentiation Evidence: Dibenzo[bc,kl]coronene vs. Closest Analogs and In-Class Candidates


Ionization Energy: Dibenzo[bc,kl]coronene Exhibits a 0.87 eV Lower IE than Coronene, Favoring Electron-Donor Applications

The experimentally determined gas-phase ionization energy (IE) of dibenzo[bc,kl]coronene is 6.42 ± 0.02 eV, measured by photoelectron spectroscopy [1]. This is 0.87 eV lower than the NIST-evaluated IE of the parent coronene (7.29 ± 0.03 eV) [2] and approximately 0.63 eV lower than hexa-peri-hexabenzocoronene (HBC, 7.05 eV by electron impact, Gallegos 1968) [3]. The lower IE reflects the extended π-conjugation in the C₃₀H₁₄ framework and positions dibenzo[bc,kl]coronene as a stronger electron donor among comparable fully benzenoid PAHs.

Ionization energy Photoelectron spectroscopy Electron donor materials PAH electronics

Single-Molecule Conductance: Dibenzo[bc,kl]coronene Exhibits the Lowest Conductance Among Three Aromatic Molecular Wires Despite the Highest Degree of Conjugation

In a combined DFT and non-equilibrium Green's function (NEGF) theoretical study, the single-molecule conductance of three aromatic molecular wires followed the order: planar p-terphenyl > dibenzo[cd,lm]perylene > dibenzo[bc,kl]coronene [1]. This result is counterintuitive because dibenzo[bc,kl]coronene possesses the highest degree of π-conjugation among the three molecules tested. The conductance inversion was attributed to the lower orbital density at the molecule–electrode interface for dibenzo[bc,kl]coronene, which attenuates the transmission probability despite its extended π-system. The calculated I–V curves quantitatively confirm this ranking across the full bias range examined [1].

Molecular electronics Single-molecule conductance Molecular wires DFT-NEGF

On-Surface Polymerization to Zigzag Edge-Enriched Graphene Nanoribbons: A Unique Structural Capability of the Dibenzo[bc,kl]coronene Scaffold

Dibenzo[bc,kl]coronene serves as the repeating unit in poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC), a polymer synthesized via on-surface Ullmann coupling and subsequent cyclodehydrogenation on Au(111) [1]. Thermal treatment at 450 °C laterally fuses aligned PPDBC chains into zigzag edge-extended graphene nanoribbons (zeeGNRs) with ribbon widths of N = 9 to 17 carbon atoms. The resulting zeeGNRs feature a high ratio of zigzag (67%) versus armchair (25%) edge segments and exhibit electronic band gaps as low as 0.9 eV according to GW quasiparticle calculations [1]. In contrast, coronene and HBC lack the specific [bc,kl] fusion geometry required to form this polymer topology and cannot yield the same zigzag edge architecture upon lateral fusion.

Graphene nanoribbons On-surface synthesis Zigzag edges Bottom-up nanofabrication

Benzenoid vs. Non-Benzenoid Isomerism: Dibenzo[bc,kl]coronene Contrasts with Its Non-Benzenoid Isomer DHR in Stability and Photophysics

Dicyclohepta[ijkl,uvwx]rubicene (DHR) is a non-benzenoid constitutional isomer of dibenzo[bc,kl]coronene in which two benzene rings are formally replaced by two pentagon–heptagon pairs (azulene moieties), both sharing the identical molecular formula C₃₀H₁₄ [1]. While dibenzo[bc,kl]coronene is an all-benzenoid, fully Clar-aromatic PAH with expected high thermal and photochemical stability, DHR exhibits strikingly different properties: anti-Kasha S₂ → S₀ emission, unusual S₀ → S₂ absorption, and measurable semiconducting behavior with a hole mobility of up to 0.082 cm² V⁻¹ s⁻¹ in single-crystal OFET devices [1]. Dibenzo[bc,kl]coronene, as a fully benzenoid system, is expected to possess significantly lower intrinsic charge carrier mobility but substantially higher thermal and photochemical robustness than its non-benzenoid isomer.

Nanographene isomers Anti-Kasha emission Hole mobility Benzenoid vs. non-benzenoid PAHs

Molecular Density: Dibenzo[bc,kl]coronene Exhibits ~5% Higher Density than Coronene, with Implications for Thin-Film Packing and Refractive Index

The predicted density of dibenzo[bc,kl]coronene is 1.539 g/cm³ based on its molecular structure and computed molar volume , which is approximately 4.9% higher than the experimentally reported density of coronene (1.467 g/cm³) [1]. This density increase reflects the higher carbon-to-hydrogen ratio (C:H = 30:14 vs. 24:12 for coronene, i.e., 2.14 vs. 2.00) and suggests more compact molecular packing enabled by the extended planar π-surface. Higher density in PAH thin films is frequently correlated with enhanced intermolecular electronic coupling and modified charge percolation pathways in vapor-deposited films.

Molecular density Thin-film morphology Intermolecular packing Crystal engineering

High-Impact Research and Industrial Application Scenarios for Dibenzo[bc,kl]coronene Based on Quantitative Differentiation Evidence


Electron-Donor Material in Organic Photovoltaic and Donor-Acceptor Architectures

The measured ionization energy of 6.42 eV — 0.87 eV below coronene and 0.63 eV below HBC [1] — positions dibenzo[bc,kl]coronene as a stronger electron donor in donor-acceptor dyads, bulk heterojunction organic photovoltaics (OPVs), and photoinduced electron-transfer systems. Its lower IE facilitates more efficient charge separation when paired with common acceptors such as perylene diimides or fullerenes, translating to higher open-circuit voltages compared to coronene-based donor layers. The fully benzenoid structure additionally ensures superior photochemical stability under prolonged illumination.

Precursor Monomer for Bottom-Up Synthesis of Zigzag Edge Graphene Nanoribbons (zeeGNRs)

Dibenzo[bc,kl]coronene is the definitive molecular precursor for poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC) and its laterally fused zeeGNR products, which achieve band gaps as low as 0.9 eV and 67% zigzag edge character [2]. No other commercially available PAH monomer — including coronene or HBC — can replicate this specific edge topology upon on-surface polymerization and fusion. This makes the compound an essential procurement item for any research group pursuing bottom-up GNR fabrication with controlled zigzag edge density for low-band-gap nanoelectronics, spintronics, or quantum transport studies.

Molecular Wire Components Requiring Low Conductance with High Thermal Stability

The counterintuitive finding that dibenzo[bc,kl]coronene exhibits the lowest single-molecule conductance among three aromatic molecular wires — lower than both p-terphenyl and dibenzo[cd,lm]perylene despite its highest conjugation [3] — makes it uniquely suited as a molecular-scale resistive or tunneling element. When combined with its fully benzenoid structure conferring high thermal stability, this property profile is ideal for molecular junctions requiring stable, predictable low-conductance behavior under variable operating conditions in nanoscale electronic devices.

Stable Fluorescent Probe and Reference Standard for Solvent Polarity and Environmental PAH Monitoring

As a fully benzenoid PAH with C₂ᵥ symmetry, dibenzo[bc,kl]coronene exhibits well-defined vibronic fluorescence emission fine structure suitable for solvent polarity probing, analogous to related coronene derivatives that have been systematically evaluated as fluorescence probe molecules [4]. Its benzenoid structure ensures high photostability and resistance to photobleaching compared to non-benzenoid isomers such as DHR, making it a reliable fluorescence reference standard for analytical chemistry, environmental PAH monitoring, and quality control applications requiring long-term signal reproducibility.

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